(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane

描述

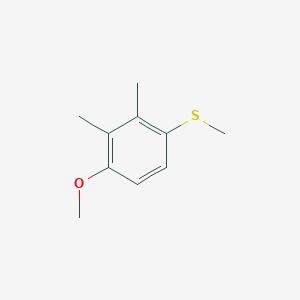

(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane (-SMe) group attached to a substituted aromatic ring. The aromatic ring features a methoxy (-OCH₃) group at the 4-position and methyl (-CH₃) groups at the 2- and 3-positions.

属性

分子式 |

C10H14OS |

|---|---|

分子量 |

182.28 g/mol |

IUPAC 名称 |

1-methoxy-2,3-dimethyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C10H14OS/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 |

InChI 键 |

XRKBFAJASPPTNG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1C)SC)OC |

产品来源 |

United States |

准备方法

The synthesis of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-methoxy-2,3-dimethylphenol with a methylating agent in the presence of a sulfur source. The reaction conditions often include the use of a base to facilitate the methylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfane group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

科学研究应用

(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.

Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The sulfane group can undergo redox reactions, which may play a role in the compound’s biological activity .

相似化合物的比较

Comparison with Similar Sulfane Sulfur Compounds

Structural Analogues and Their Properties

The following table compares (4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane with structurally related sulfane sulfur compounds:

Sulfane Sulfur Reactivity

All compounds contain sulfane sulfur, which can transfer sulfur atoms to thiols, forming persulfides (-SSH). This reactivity is critical in biological systems for regulating redox signaling and antioxidant defense .

- Electron-donating groups (e.g., methoxy, methyl): Enhance nucleophilicity of the sulfane sulfur, increasing reactivity in persulfidation .

生物活性

(4-Methoxy-2,3-dimethylphenyl)(methyl)sulfane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a sulfane functional group, which may contribute to its biological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : The compound showed promising results against various cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The IC50 values ranged from 0.02 to 0.08 µmol/mL, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. These effects may be mediated through oxidative stress pathways and modulation of apoptotic markers.

Case Study 1: Antiviral Activity

A derivative related to this compound was investigated for its anti-HBV activity. The study reported an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, demonstrating the compound's potential as an antiviral agent .

Case Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity of derivatives containing the methoxy group. The results indicated moderate DPPH radical-scavenging activity, suggesting that these compounds could play a role in reducing oxidative stress in biological systems .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。